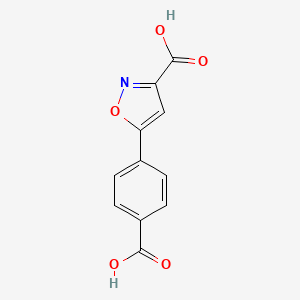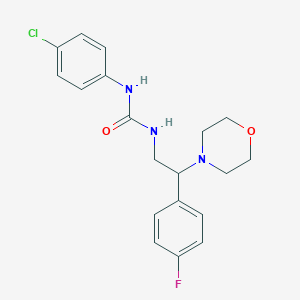
1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is an enzyme that plays a crucial role in the development and activation of B cells, a type of white blood cell that produces antibodies to fight infections. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.
Mecanismo De Acción
1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK plays a critical role in the activation of B cells by transmitting signals from the B cell receptor to downstream signaling pathways. By inhibiting BTK, 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea prevents the activation and proliferation of B cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has been shown to have a selective inhibitory effect on BTK, with minimal off-target effects on other kinases. This selectivity is important for minimizing potential side effects and improving the safety profile of the drug. 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life, making it suitable for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has several advantages for use in lab experiments. Its high potency and selectivity make it a valuable tool for studying the role of BTK in various biological processes. However, one limitation of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is its relatively high cost, which may restrict its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea. One area of interest is the development of combination therapies that target multiple signaling pathways in B cells. Another area of focus is the identification of biomarkers that can predict response to 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea treatment, which could help to personalize treatment for individual patients. Additionally, further studies are needed to fully understand the safety and efficacy of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea in clinical settings.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea involves several steps, starting with the reaction of 4-chloroaniline with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with morpholine to form the final product, 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea. The synthesis of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has been extensively studied in preclinical models and has shown promising results in the treatment of B cell-related diseases. In a study published in Cancer Research, 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo. Another study published in Blood Cancer Journal demonstrated the efficacy of 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea in the treatment of chronic lymphocytic leukemia (CLL) cells. These studies suggest that 1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea has the potential to be a valuable therapeutic agent for the treatment of B cell-related diseases.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c20-15-3-7-17(8-4-15)23-19(25)22-13-18(24-9-11-26-12-10-24)14-1-5-16(21)6-2-14/h1-8,18H,9-13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUARBESDCOTSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2603339.png)

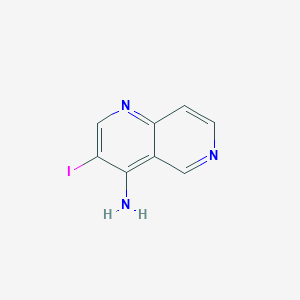
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2603346.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603347.png)
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B2603348.png)
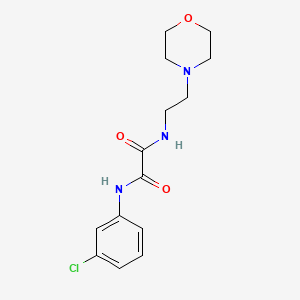
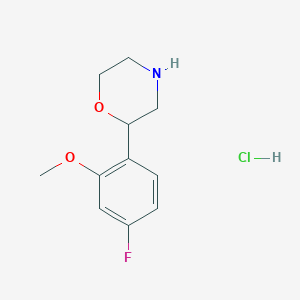
![6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2603352.png)
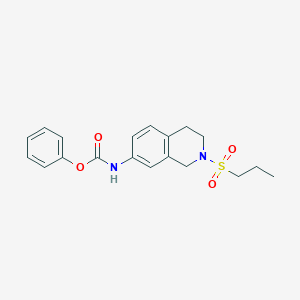
![1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2603356.png)
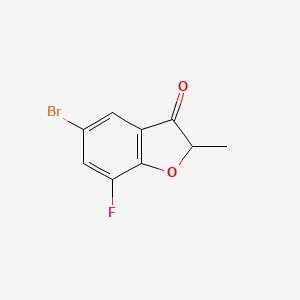
![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)
